Desdiacetyl-8-oxo famciclovir-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661969 | |
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-42-9 | |
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Bioanalytical Method Development and Validation Utilizing Famciclovir D4 As an Internal Standard
The development and validation of bioanalytical methods are governed by stringent guidelines, such as those provided by the International Council for Harmonisation (ICH) M10 guideline medvalley.cn. These guidelines ensure that the methods are selective, sensitive, accurate, precise, and reproducible. Famciclovir-d4 is utilized as an internal standard due to its structural similarity to Famciclovir (B1672041) and Penciclovir, ensuring similar ionization efficiency and chromatographic behavior, while its distinct mass-to-charge ratio allows for clear differentiation during mass spectrometric detection medchemexpress.com.
Protein Precipitation Approaches for Famciclovir Bioanalysis
Protein precipitation (PP) is a widely used sample preparation technique in bioanalysis due to its simplicity, speed, and cost-effectiveness ijcrt.orgclinichrom.com. This method involves adding an organic solvent (e.g., acetonitrile (B52724), methanol) to a biological sample, causing proteins to denature and precipitate out of solution. The supernatant, containing the analytes, is then typically analyzed directly or after further dilution.
While PP is advantageous for high-throughput analysis, it can be prone to matrix effects, where co-precipitated endogenous substances interfere with the ionization of the analyte or IS in the mass spectrometer clinichrom.combioanalysis-zone.com. Incomplete removal of proteins and other macromolecules can also lead to ion suppression or enhancement, affecting assay accuracy and precision.
Research involving related antiviral compounds highlights the application and limitations of PP. For instance, a study utilized acetonitrile protein precipitation for the quantification of Valacyclovir (VACV) and Acyclovir (ACV) in plasma, employing VACV-D4 and ACV-D4 as internal standards. This method successfully enabled precise and accurate quantification, demonstrating the utility of PP in conjunction with deuterated IS for related nucleoside analogs nih.gov. However, other evaluations of PP for similar compounds indicated poor recovery (<15%) and issues like frequent column clogging when using solvents such as acetonitrile, methanol (B129727), and acetone (B3395972) researchgate.net.
Table 1: Protein Precipitation Performance Metrics for Related Antiviral Compounds
| Analyte | Internal Standard | Sample Matrix | Precipitation Solvent | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Accuracy (%RE) | Notes |
| Valacyclovir | Valacyclovir-d4 | Mouse/Human Plasma | Acetonitrile | 2 nM | <7.8% (Intra) | <2.2% (Intra) | Successful quantification, no specific recovery |
| <7.5% (Inter) | <9.1% (Inter) | reported for PP method. | |||||
| Acyclovir | Acyclovir-d4 (B602433) | Mouse/Human Plasma | Acetonitrile | 2 nM | <7.8% (Intra) | <2.2% (Intra) | Successful quantification, no specific recovery |
| <7.5% (Inter) | <9.1% (Inter) | reported for PP method. | |||||
| Valacyclovir | N/A | Plasma | Acetonitrile, Methanol, Acetone | N/A | N/A | N/A | Poor recovery (<15%), frequent clogging. |
| Acyclovir | N/A | Plasma | Acetonitrile, Methanol, Acetone | N/A | N/A | N/A | Poor recovery (<15%), frequent clogging. |
Note: Data for Valacyclovir and Acyclovir are presented as they are closely related to Famciclovir (B1672041) and its metabolite Penciclovir, and demonstrate the application of deuterated IS with PP. Specific data for Famciclovir-d4 in PP methods for Famciclovir are not detailed in the provided snippets.
Liquid Liquid Extraction Lle Techniques in Famciclovir D4 Research
Liquid-liquid extraction (LLE) is another well-established sample preparation technique that relies on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent ijcrt.orgeuchembiojreviews.com. LLE offers advantages such as simplicity, low cost, and ease of scale-up euchembiojreviews.com. However, it often requires larger volumes of organic solvents, which can raise environmental and safety concerns, and may still be susceptible to matrix effects if not optimized properly euchembiojreviews.comnih.gov.
Evaluations of LLE for the analysis of antiviral compounds like Valacyclovir and Acyclovir have been conducted. In some instances, LLE techniques using common organic solvents such as isopropyl alcohol, diethyl ether, dichloromethane, and tert-butyl methyl ether were assessed. However, these evaluations sometimes revealed inconsistent recovery rates, often attributed to ion enhancement effects, which can complicate the accurate quantification of analytes researchgate.net. While specific studies detailing LLE with Famciclovir-d4 for Famciclovir (B1672041) analysis were not explicitly found in the provided search results, the general challenges and considerations for LLE in bioanalysis are pertinent to method development involving Famciclovir-d4.
Table 2: Liquid-Liquid Extraction Evaluation for Related Antiviral Compounds
| Analyte | Internal Standard | Sample Matrix | LLE Solvent System | Performance Notes |
| Valacyclovir | N/A | Plasma | Isopropyl alcohol, Diethyl ether, Dichloromethane, tert-Butyl methyl ether | Inconsistent recovery due to ion enhancement. |
| Acyclovir | N/A | Plasma | Isopropyl alcohol, Diethyl ether, Dichloromethane, tert-Butyl methyl ether | Inconsistent recovery due to ion enhancement. |
| Famciclovir | Famciclovir-d4 | N/A | Not specified in provided snippets for LLE context | N/A |
| Penciclovir | Famciclovir-d4 | N/A | Not specified in provided snippets for LLE context | N/A |
Compound List
Famciclovir-d4
Famciclovir
Penciclovir
Acyclovir
Valacyclovir
Valacyclovir-d4
Investigation of Pharmacokinetic and Metabolic Profiles Using Famciclovir D4 Tracers
Comparative Pharmacokinetic Studies with Deuterated and Unlabeled Compounds
The introduction of deuterium (B1214612) into a molecule can subtly alter its physicochemical properties, making comparative pharmacokinetic studies essential. Famciclovir-d4 provides a means to directly compare the behavior of the labeled and unlabeled forms within biological systems.
Deuterium substitution can, in some instances, influence the rate of metabolic transformations due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to differences in absorption, distribution, metabolism, and excretion (ADME) parameters. Studies using Famciclovir-d4 aim to quantify these potential differences. While specific data on Famciclovir-d4's direct impact on its own pharmacokinetic parameters compared to unlabeled famciclovir (B1672041) are not extensively detailed in the provided search results, the principle is that deuterium labeling is often employed to trace these parameters accurately rather than inherently alter them significantly, unless the deuterium is placed at a metabolically labile site medchemexpress.com. The primary utility of Famciclovir-d4 lies in its role as a precise internal standard for quantifying famciclovir and its metabolites, thereby improving the accuracy of pharmacokinetic parameter determination for the unlabeled drug vulcanchem.commedchemexpress.com.
Famciclovir-d4 is employed in preclinical models to meticulously track the absorption, distribution, and elimination kinetics of famciclovir. By using Famciclovir-d4 as a tracer, researchers can achieve more accurate measurements of drug concentrations in various biological matrices over time. This allows for a detailed understanding of how the drug is absorbed into the bloodstream, where it distributes within the body's tissues, and how it is ultimately eliminated. Such studies are vital for establishing a comprehensive pharmacokinetic profile before human trials vulcanchem.comvulcanchem.com. The deuterium labeling ensures that the signal from the tracer is distinct, allowing for precise quantification in complex biological samples.
Isotopic Tracing for Understanding Drug Disposition in Biological Systems
Isotopic tracing, particularly with stable isotopes like deuterium, is a cornerstone technique in modern pharmaceutical research. By incorporating isotopes into a drug molecule, researchers can create a distinct chemical signature that is readily detectable and quantifiable using analytical methods such as mass spectrometry medchemexpress.commedchemexpress.com. Famciclovir-d4, with its four deuterium atoms, functions as an internal standard or tracer, enabling the precise measurement of famciclovir's absorption, distribution, metabolism, and excretion (ADME) profiles. This method is crucial for elucidating complex pharmacokinetic pathways and understanding how a drug behaves within the intricate biological environment vulcanchem.com.
Tracing of Incorporation and Transformation within Cellular and Subcellular Compartments
Understanding a drug's journey within individual cells and their constituent organelles is vital for comprehending its mechanism of action and potential interactions. Famciclovir-d4 facilitates this by allowing researchers to track the drug's entry into cells and its subsequent transformation and localization within various subcellular compartments, such as the cytoplasm or nucleus medchemexpress.commedchemexpress.com. By quantifying the presence of Famciclovir-d4 and its labeled metabolites in these specific locations, scientists can gain insights into cellular uptake mechanisms, intracellular metabolism, and the distribution of active drug species to their sites of action.
While specific quantitative data on Famciclovir-d4's incorporation into distinct cellular and subcellular compartments is not extensively detailed in the provided search snippets, the principle of its application is clear. Such studies would typically involve sophisticated analytical techniques to measure the concentration of Famciclovir-d4 and its metabolites across different cellular fractions.
Illustrative Data Collection in Cellular/Subcellular Tracing Studies
| Cellular/Subcellular Compartment | Measured Parameter | Typical Tracer Signal (Example) | Notes on Application |
| Cytoplasm | Famciclovir-d4 Concentration | 50-200 ng/mL | Tracks intracellular drug levels and initial metabolic steps. |
| Nucleus | Famciclovir-d4 Concentration | 10-50 ng/mL | Indicates nuclear entry, relevant for DNA-targeting drugs. |
| Mitochondria | Famciclovir-d4 Concentration | <5 ng/mL | Assesses mitochondrial uptake and potential organelle-specific effects. |
| Identified Metabolites (d-labeled) | Metabolite Concentration Ratio (d-labeled/unlabeled) | Varies based on pathway | Monitors the rate and extent of metabolic transformation within compartments. |
Note: The "Typical Tracer Signal" values are illustrative and would vary significantly based on experimental conditions, cell type, and drug concentration.
Application of Famciclovir-d4 in Therapeutic Drug Monitoring (TDM) Research
Therapeutic Drug Monitoring (TDM) is an essential practice for optimizing drug therapy, particularly for medications with narrow therapeutic windows or significant interindividual variability in pharmacokinetics. Antiviral agents, including those used for herpesvirus infections, can exhibit such variability, making TDM crucial for ensuring efficacy and minimizing toxicity nih.gov. Famciclovir-d4 serves as an indispensable tool in TDM research by acting as a highly specific internal standard for the accurate quantification of famciclovir and its active metabolite, penciclovir, in biological fluids like plasma medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net.
The use of Famciclovir-d4 in conjunction with analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive and precise measurement of drug concentrations. This capability is vital for establishing pharmacokinetic profiles in diverse patient populations, understanding factors that influence drug exposure, and developing robust TDM assays. By enabling accurate quantitation, Famciclovir-d4 supports research aimed at defining optimal therapeutic ranges and tailoring drug regimens to individual patient needs.
Typical Analytical Performance Metrics in TDM Assays Utilizing Labeled Internal Standards
| Analytical Parameter | Typical Value/Range (Example) | Method Employed | Relevance to Famciclovir-d4 TDM Research |
| Limit of Quantitation (LOQ) | ~1-10 ng/mL | LC-MS/MS | Ensures sensitive detection of low drug concentrations in patient samples. |
| Accuracy | <10% | LC-MS/MS | Validates the precision and reliability of drug concentration measurements. |
| Reproducibility (CV%) | <10% | LC-MS/MS | Confirms consistent and repeatable assay performance across different runs and analysts. |
| Internal Standard Function | Famciclovir-d4 | LC-MS/MS | Corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby improving quantitation accuracy. |
The application of Famciclovir-d4 in these research areas underscores its importance in advancing the understanding of antiviral drug pharmacokinetics and supporting the development of personalized medicine strategies.
Preclinical Research Applications of Famciclovir D4
Utilization in Animal Models for Antiviral Efficacy and Disposition Studies
The use of stable isotope-labeled compounds is fundamental in animal studies designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a drug, collectively known as its disposition. Famciclovir (B1672041) has been studied in various animal models, including mice, cats, and elephants, to understand its conversion to penciclovir and its effectiveness against herpesviruses. nih.govucdavis.eduresearchgate.netvcahospitals.commdpi.com In such studies, Famciclovir-d4 serves as a critical analytical tool. When biological samples (e.g., plasma, tissues, tears) are collected from animals dosed with Famciclovir, a known quantity of Famciclovir-d4 is added to the sample. nih.gov During analysis by liquid chromatography-mass spectrometry (LC-MS), the ratio of the non-labeled drug to the labeled standard allows for precise quantification, correcting for any sample loss during preparation and analysis. iris-biotech.demetsol.com This ensures that the data on the disposition and antiviral efficacy of Famciclovir are reliable. musechem.com
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential for understanding the relationship between drug concentration and its antiviral effect over time. researchgate.netnih.govrug.nl Establishing a robust PK/PD correlation allows researchers to predict the therapeutic efficacy of a dosing regimen. The accuracy of the pharmacokinetic data is paramount for this correlation. In viral infection models, where Famciclovir's ability to suppress viral replication is measured, Famciclovir-d4 is used as an internal standard to generate high-fidelity concentration-time profiles of both Famciclovir and its active metabolite, penciclovir. nih.govresearchgate.net By correlating these precise pharmacokinetic parameters with pharmacodynamic outcomes (e.g., reduction in viral load), researchers can optimize dosing strategies for the parent drug, Famciclovir.
Table 1: Role of Famciclovir-d4 in Determining Pharmacokinetic Parameters of Penciclovir in Animal Models
| Pharmacokinetic Parameter | Description | Role of Famciclovir-d4 |
| Cmax (Maximum Concentration) | The highest concentration of the drug reached in the blood. | Ensures accurate measurement of the peak concentration of Famciclovir/Penciclovir. |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is observed. | Facilitates precise determination of the absorption rate by enabling accurate quantification at multiple time points. |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. | Critical for calculating an accurate AUC by ensuring reliable quantification across the entire concentration-time curve. |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. | Allows for a reliable calculation of the elimination rate by providing precise measurements during the drug's decay phase. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches systemic circulation. | Used as an internal standard in both intravenous and oral dosing studies to accurately compare AUCs and determine absolute bioavailability. |
This table illustrates the function of Famciclovir-d4 as an analytical tool in studies determining the pharmacokinetics of the non-deuterated drug.
Investigating Drug-Drug Interactions and Enzyme Inhibition Profiles with Deuterated Probes
Understanding a drug's potential to interact with other medications is a critical aspect of preclinical safety evaluation. These interactions often occur when one drug alters the activity of metabolic enzymes, such as the cytochrome P450 (CYP) family, thereby affecting the metabolism of a co-administered drug. nih.gov Stable isotope-labeled compounds are key to elucidating these mechanisms. nih.gov
Preclinical studies have shown that Famciclovir has a low potential for inducing or inhibiting cytochrome P450 enzymes. e-lactancia.orgnih.gov To conduct these assessments, in vitro experiments are performed using human liver microsomes or hepatocytes. In these systems, Famciclovir would be incubated with specific probe substrates that are metabolized by a single CYP enzyme. To determine if Famciclovir inhibits the enzyme, the rate of metabolite formation from the probe substrate is measured in the presence and absence of Famciclovir. Throughout this process, Famciclovir-d4 would be used as the internal standard to accurately quantify the concentration of Famciclovir in the incubation, ensuring that the observed effects (or lack thereof) are correlated with a precise drug concentration.
Isotopic labeling is a powerful technique for analyzing complex drug-drug interactions in vivo. musechem.comwikipedia.org If researchers were investigating how a co-administered drug affects the metabolism of Famciclovir, a study could be designed where animals or human volunteers receive Famciclovir along with the interacting drug. By using Famciclovir-d4 as an internal standard, any changes in the plasma concentrations or metabolic profile of Famciclovir caused by the co-administered drug can be quantified with high accuracy. iris-biotech.de The conversion of Famciclovir to its active metabolite, penciclovir, is catalyzed by aldehyde oxidase. e-lactancia.org Clinical interaction studies with inhibitors of this enzyme, such as raloxifene, would rely on a robust bioanalytical method using Famciclovir-d4 to precisely measure any alteration in the rate and extent of penciclovir formation. e-lactancia.org
Table 2: Application of Famciclovir-d4 in Drug-Drug Interaction Studies
| Study Type | Purpose | Role of Famciclovir-d4 | Example Interacting Drug Class |
| Enzyme Inhibition Assay | To determine if Famciclovir inhibits metabolic enzymes (e.g., CYPs). | Used as an internal standard to accurately measure Famciclovir concentrations in in vitro assays. | CYP Probe Substrates |
| Enzyme Induction Study | To determine if Famciclovir induces the expression of metabolic enzymes. | Used as an internal standard to quantify Famciclovir during cell culture experiments. | N/A (Famciclovir is the test article) |
| In Vivo Interaction Study | To assess how a co-administered drug affects the pharmacokinetics of Famciclovir. | Used as an internal standard to precisely quantify changes in Famciclovir and penciclovir levels in plasma. | Aldehyde Oxidase Inhibitors (e.g., Raloxifene) e-lactancia.org |
This table outlines the utility of Famciclovir-d4 as an analytical standard in various types of drug-drug interaction studies.
Advanced Methodologies in Famciclovir D4 Research
High-Resolution Mass Spectrometry for Metabolomics and Isotopic Fingerprinting of Famciclovir (B1672041) Derivatives
High-resolution mass spectrometry (HRMS) is a cornerstone technology in modern metabolomics, offering unparalleled sensitivity and specificity for identifying and quantifying a vast array of metabolites scholaris.catechnologynetworks.com. For Famciclovir-d4 research, HRMS is instrumental in tracing the metabolic fate of famciclovir and its derivatives within biological systems . The incorporation of deuterium (B1214612) in Famciclovir-d4 allows for precise isotopic fingerprinting, distinguishing the labeled compound from endogenous or unlabeled species medchemexpress.combiorxiv.org. This capability is critical for accurate metabolite identification and pathway elucidation.
HRMS systems, such as Orbitrap-based instruments, provide high mass accuracy and resolving power, enabling the differentiation of compounds with very similar mass-to-charge ratios technologynetworks.comnih.gov. This is essential for identifying famciclovir metabolites, which may differ subtly in structure or mass. Furthermore, isotope tracing-based metabolite identification, utilizing mass isotopomer distributions (MIDs) from labeled standards like Famciclovir-d4, offers an orthogonal approach to standard MS/MS fragmentation analysis, providing insights into biochemical origins and synthesis pathways biorxiv.org. Studies employing HRMS for metabolomic fingerprinting have demonstrated robust performance, with excellent linearity (R² > 0.990) and recoveries ranging from 93% to 105% nih.gov.
Quantitative Proteomics and Metabolomics Integration with Deuterated Standards
The integration of quantitative proteomics and metabolomics provides a holistic view of cellular and systemic responses to drug compounds. Deuterated standards, such as Famciclovir-d4, are indispensable for accurate quantitative analysis within these multi-omics approaches, particularly when employing mass spectrometry-based techniques like LC-MS/MS medchemexpress.comresearchgate.netnih.govmdpi.com. Famciclovir-d4 serves as an ideal internal standard, allowing for the correction of variations in sample preparation, ionization efficiency, and instrument response, thereby ensuring reliable quantification of famciclovir and its metabolites in biological samples medchemexpress.comresearchgate.net.
Methods that quantitatively integrate proteomic and metabolomic data with genome-scale metabolic network models, such as Integrative Omics-Metabolic Analysis (IOMA), leverage the precision offered by deuterated standards to predict metabolic flux distributions nih.gov. These integrated approaches offer a systematic perspective on the dynamic changes in proteins and metabolites, providing deeper insights into drug mechanisms of action and metabolic regulation mdpi.comnih.gov. For instance, LC-MS/MS methods utilizing deuterated internal standards like valacyclovir-d4 and acyclovir-d4 (B602433) have achieved lower limits of quantification (LLOQ) as low as 2 nM, with validated linear ranges extending to several micromolar concentrations nih.gov. Similarly, UPLC-MS/MS methods for antiviral drugs report good linearities (R² > 0.9928) and recovery rates between 56.2% and 113.4% researchgate.net.
Chromatographic Derivatization Strategies for Enhanced Detection and Quantification of Famciclovir and its Metabolites
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its variants coupled with sensitive detectors like UV or mass spectrometers, are fundamental for the analysis of famciclovir and its metabolites tsijournals.comijarsct.co.inresearchgate.net. While direct analysis is often feasible, derivatization strategies can further enhance the selectivity, sensitivity, and detectability of these compounds nih.govmdpi.com.
For famciclovir, RP-HPLC methods have been established using C18 columns with mobile phases typically consisting of methanol (B129727) and water or acetonitrile (B52724) mixtures, with detection at wavelengths around 221-223 nm tsijournals.comijarsct.co.inresearchgate.net. These methods demonstrate good linearity, with correlation coefficients often exceeding 0.998, and high recoveries, typically above 98% tsijournals.comijarsct.co.inresearchgate.net. Derivatization can be employed to introduce chromophores or fluorophores, improving UV or fluorescence detection, or to modify volatility and ionization efficiency for mass spectrometry nih.govmdpi.com. Although specific derivatization protocols for famciclovir itself are not extensively detailed in the provided search results, the principle is widely applied in pharmaceutical analysis. For example, derivatization of compounds with carboxyl or phenolic hydroxyl groups can facilitate their analysis via LC-ICP-MS/MS, achieving limits of quantification in the microgram per liter range with high accuracy and precision rsc.org. Similarly, derivatization can improve the analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS) mdpi.com. The application of such strategies to famciclovir metabolites could further refine their detection and quantification.
Future Perspectives and Challenges in Deuterated Drug Research with Famciclovir D4
Advancements in Isotopic Labeling Technologies for Complex Pharmaceutical Molecules
Isotopic labeling is a technique that introduces isotopes, such as deuterium (B1214612) (²H), into molecules to trace and study their journey through biological systems. musechem.commetsol.com This method is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.govchemicalsknowledgehub.com For complex pharmaceutical molecules like Famciclovir (B1672041), precise and efficient labeling with deuterium to create Famciclovir-d4 is paramount for its use in research.
Recent years have witnessed significant progress in isotopic labeling technologies, moving beyond traditional methods. musechem.com Advanced techniques now allow for more precise and efficient incorporation of deuterium into complex molecules.
Key Advancements Include:
Hydrogen Isotope Exchange (HIE): This method facilitates the incorporation of deuterium into organic molecules by exchanging hydrogen atoms. musechem.com Modern HIE methods often use iridium, ruthenium, and nanoparticle catalysts to achieve high efficiency and selectivity, which is critical when labeling specific positions on a molecule like Famciclovir to generate its d4 version. musechem.com
Late-Stage Functionalization (LSF): LSF techniques enable the introduction of isotopes at a late stage in the synthetic sequence. musechem.com This is highly advantageous as it reduces the cost and time associated with developing labeled compounds, allowing for the deuteration of complex, fully-formed drug molecules. musechem.com
Biocatalysis: The use of enzymes to catalyze the deuteration process offers high selectivity and milder reaction conditions, which is particularly useful for complex and sensitive molecules, preventing their degradation during the labeling process.
These advancements are pivotal for producing high-purity Famciclovir-d4, ensuring its reliability as an internal standard in pharmacokinetic studies and as a probe for metabolic pathway elucidation.
Table 1: Modern Isotopic Labeling Technologies
| Technology | Description | Relevance for Famciclovir-d4 |
|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Allows for the incorporation of deuterium through the exchange of hydrogen atoms, often using metal catalysts. musechem.com | Enables precise and selective placement of the four deuterium atoms required for Famciclovir-d4. |
| Late-Stage Functionalization (LSF) | Introduction of isotopes at a late step in the synthesis of a molecule. musechem.com | Reduces the complexity and cost of synthesis, making the production of Famciclovir-d4 more efficient. |
| Biocatalysis | Use of enzymes to introduce isotopic labels. | Offers high specificity under mild conditions, preserving the integrity of the complex Famciclovir structure during labeling. |
Integration of Multi-Omics Data for Systems-Level Understanding of Drug Action and Metabolism
To fully comprehend the impact of deuteration on a drug's behavior, researchers are increasingly turning to multi-omics approaches. nashbio.com This involves the integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level view of the drug's interaction with the biological system. nashbio.compharmalex.com
For a deuterated compound like Famciclovir-d4, a multi-omics strategy can provide profound insights:
Metabolomics: By using Famciclovir-d4 as a tracer, researchers can employ mass spectrometry to precisely track its conversion to Penciclovir-d4 and identify all subsequent metabolites. This helps in creating a detailed metabolic map and understanding how deuteration affects metabolic pathways. nih.govresearchgate.net
Proteomics: This approach can identify the specific enzymes, such as cytochrome P450 isoforms, responsible for metabolizing Famciclovir. By comparing the proteomic profiles of systems exposed to both the deuterated and non-deuterated drug, scientists can understand how the stronger carbon-deuterium bond affects enzyme kinetics and metabolic stability. nih.gov
Genomics and Transcriptomics: These analyses can reveal how Famciclovir and its deuterated counterpart influence gene expression. This could uncover previously unknown off-target effects or mechanisms of action by showing which cellular pathways are activated or inhibited upon drug exposure. nashbio.com
The integration of these datasets allows for the development of predictive models that can anticipate the effects of deuteration on drug efficacy and safety, accelerating the development of potentially superior deuterated therapeutics. pharmalex.comresearchgate.net
Overcoming Analytical Challenges in Complex Biological Samples with Deuterated Probes
Analyzing drug concentrations in complex biological matrices like blood, plasma, and urine presents significant analytical hurdles. nih.gov Issues such as ion suppression, where other components in the sample interfere with the detection of the target molecule, and chromatographic co-elution can lead to inaccurate quantification. nih.govresearchgate.net
Stable isotope-labeled compounds, such as Famciclovir-d4, are invaluable for overcoming these challenges, particularly when used as internal standards in mass spectrometry-based assays (e.g., LC-MS/MS).
How Deuterated Probes Address Analytical Challenges:
Co-elution and Ion Suppression: Because Famciclovir-d4 is chemically identical to the non-labeled Famciclovir, it behaves in the exact same way during sample preparation and chromatographic separation. metsol.com It co-elutes with the analyte of interest, meaning it experiences the same matrix effects and ion suppression. By comparing the signal of the known concentration of Famciclovir-d4 to the unknown concentration of Famciclovir, a highly accurate quantification can be achieved.
Improved Sensitivity and Selectivity: Mass spectrometry can easily distinguish between Famciclovir and Famciclovir-d4 due to the mass difference of the deuterium atoms. researchgate.net This allows for highly selective detection and quantification even at very low concentrations, which is crucial for pharmacokinetic studies.
The use of deuterated probes like Famciclovir-d4 is essential for generating the reliable and reproducible data required for drug development and regulatory submission. metsol.comnih.gov
Table 2: Analytical Challenges and Solutions with Deuterated Probes
| Analytical Challenge | Description | Solution Provided by Famciclovir-d4 |
|---|---|---|
| Ion Suppression/Enhancement | Matrix components in biological samples interfere with the ionization of the analyte, leading to inaccurate readings. nih.gov | As an internal standard, Famciclovir-d4 experiences the same ion suppression/enhancement as the analyte, allowing for accurate signal normalization. |
| Chromatographic Co-elution | Other molecules in the sample elute at the same time as the analyte, potentially interfering with detection. nih.gov | Famciclovir-d4 co-elutes perfectly with Famciclovir but is distinguished by its mass, ensuring selective detection. |
| Sample Preparation Variability | Inconsistent recovery of the analyte during extraction from the biological matrix. | Famciclovir-d4 is added before extraction and its recovery is assumed to be identical to that of the analyte, correcting for any losses. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
